molecular formula C5H5BO4 B151830 5-Formylfuran-3-boronic acid CAS No. 62306-80-3

5-Formylfuran-3-boronic acid

Cat. No.: B151830
CAS No.: 62306-80-3
M. Wt: 139.9 g/mol
InChI Key: RIBSTTPRQPAXRS-UHFFFAOYSA-N
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Description

5-Formylfuran-3-boronic acid, also known as 5-FBA, is an important organic compound used in a variety of scientific applications. It is a colorless, crystalline solid with a melting point of 86-87°C and a molecular weight of 109.93 g/mol. 5-FBA is a diboronic acid and is the most important member of the formylfuran family of compounds. This compound is widely used in the synthesis of pharmaceuticals and other organic compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Boronic acids have emerged as significant players in drug discovery and medicinal chemistry due to their unique properties. Their ability to enhance the potency of drugs and improve pharmacokinetics has led to the FDA and Health Canada approving five boronic acid drugs, with several others in clinical trials. Notably, boronic acids have been incorporated into various medicinal chemistry endeavors, reflecting their growing importance in the development of new therapeutic agents (Plescia & Moitessier, 2020).

Water Purification and Desalination

Boronic acids have been studied for their potential in water purification and desalination applications. The removal of boron, which often exists as boric acid in seawater, is crucial due to its toxicity at high concentrations. Reverse osmosis (RO) and nanofiltration (NF) membranes have been investigated for their efficacy in boron removal. These studies highlight the significance of understanding the speciation of boric acid and its relation to the rejection of boron by NF/RO membranes, emphasizing the need for further research to optimize processes for boron removal in seawater desalination applications (Tu, Nghiem, & Chivas, 2010).

Electrochemical Biosensors

The development of electrochemical biosensors based on ferroceneboronic acid and its derivatives showcases the application of boronic acids in sensing technologies. These compounds, with their unique properties, have been used to create sensors for sugars, glycated hemoglobin, fluoride ions, and more. The selective binding and redox properties of these boronic acid derivatives form the basis of non-enzymatic glucose sensors and other analytical devices, highlighting their potential in biosensing applications (Wang, Takahashi, Du, & Anzai, 2014).

Plant Nutrition and Agriculture

In agriculture and plant science, boronic acids have been studied for their role in plant nutrition, particularly in the development of boron-buffered solution culture systems. These systems aim to maintain constant boron concentrations for studying boron nutrition in plants, demonstrating the relevance of boronic acids in agricultural research and plant growth studies (Asad, Bell, Dell, & Huang, 2004).

Fire Retardancy and Wood Preservation

Boronic acids have been utilized in fire retardant and wood preservative treatments, particularly in outdoor wood applications. The dual functionality of boron compounds to provide both fire retardancy and wood preservation has been a focus of research, with efforts directed towards developing systems that fix boron into the wood to maintain its preservation properties throughout the material's useful life (Marney & Russell, 2008).

Mechanism of Action

Target of Action

5-Formylfuran-3-boronic acid is primarily used as a reactant in the synthesis of biologically active molecules . Its primary targets are the molecules it interacts with during these synthesis processes, such as in the Suzuki-Miyaura coupling reaction .

Mode of Action

The compound’s mode of action is largely based on its role in the Suzuki-Miyaura coupling reaction . This reaction is a type of cross-coupling reaction that forms a carbon-carbon bond between two different organic groups . The this compound provides the boron atom for the transmetalation step, where the organic group is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway involving this compound . This reaction is widely used in organic synthesis, contributing to the formation of many biologically active compounds .

Pharmacokinetics

Its use in the suzuki-miyaura coupling reaction suggests that it is relatively stable and readily prepared

Result of Action

The result of this compound’s action is the formation of biologically active molecules, including inhibitors of HIF-1, ephrin binding, HIV-1 integrase, and epidermal growth factor receptor . These molecules have various effects at the molecular and cellular level, depending on their specific structures and targets.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known to be air sensitive, and it should be stored away from air and oxidizing agents . Its stability and efficacy can also be affected by the specific conditions under which the Suzuki-Miyaura coupling reaction is carried out .

Safety and Hazards

When handling 5-Formylfuran-3-boronic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

Future Directions

Boronic acids, including 5-Formylfuran-3-boronic acid, are increasingly utilized in diverse areas of research . They are used in various sensing applications, in the synthesis of biologically active molecules, and in the development of therapeutics . The future directions of this compound research will likely continue to explore these areas.

Properties

IUPAC Name

(5-formylfuran-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO4/c7-2-5-1-4(3-10-5)6(8)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBSTTPRQPAXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=COC(=C1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80411039
Record name 5-Formylfuran-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80411039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62306-80-3
Record name B-(5-Formyl-3-furanyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62306-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Formylfuran-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80411039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62306-80-3
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